molecular formula C24H17N3O12 B12005070 Propane-1,2,3-triyl tris(4-nitrobenzoate) CAS No. 73157-07-0

Propane-1,2,3-triyl tris(4-nitrobenzoate)

Cat. No.: B12005070
CAS No.: 73157-07-0
M. Wt: 539.4 g/mol
InChI Key: JTDQKMBDXMZMNX-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • The synthetic preparation of propane-1,2,3-triyl tris(4-nitrobenzoate) involves the reaction of glycerol with heptanoic acid (or its derivatives) under specific conditions.
    • One method involves the esterification of glycerol with heptanoic acid using acid catalysts. The reaction proceeds as follows:
      Glycerol + 3 Heptanoic Acid → Propane-1,2,3-triyl tris(4-nitrobenzoate) + 3 Water 
    • Industrial production methods may vary, but the basic principle remains the same.
  • Chemical Reactions Analysis

      Propane-1,2,3-triyl tris(4-nitrobenzoate): can undergo various reactions:

    • Common reagents include acids (for esterification), bases (for hydrolysis), and reducing agents (for nitro group reduction).
    • Major products depend on the specific reaction conditions.
  • Scientific Research Applications

      Chemistry: Used as a model compound for studying esterification reactions.

      Biology: Investigated for its potential as a biofuel precursor.

      Medicine: Limited research, but its properties may have pharmaceutical applications.

      Industry: Used in the synthesis of specialty chemicals.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific application.
    • For biofuel production, it serves as a precursor for biodiesel.
    • In pharmaceutical research, it may interact with cellular membranes or metabolic pathways.
  • Comparison with Similar Compounds

      Propane-1,2,3-triyl tris(4-nitrobenzoate): is unique due to its triester structure.

    • Similar compounds include other glycerol esters, but few have three identical ester groups.

    Remember that this compound’s detailed biological effects and specific targets may require further investigation.

    Properties

    CAS No.

    73157-07-0

    Molecular Formula

    C24H17N3O12

    Molecular Weight

    539.4 g/mol

    IUPAC Name

    2,3-bis[(4-nitrobenzoyl)oxy]propyl 4-nitrobenzoate

    InChI

    InChI=1S/C24H17N3O12/c28-22(15-1-7-18(8-2-15)25(31)32)37-13-21(39-24(30)17-5-11-20(12-6-17)27(35)36)14-38-23(29)16-3-9-19(10-4-16)26(33)34/h1-12,21H,13-14H2

    InChI Key

    JTDQKMBDXMZMNX-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC(=CC=C1C(=O)OCC(COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

    Origin of Product

    United States

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